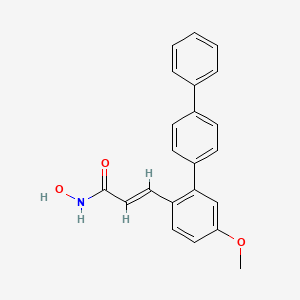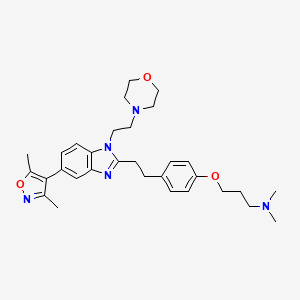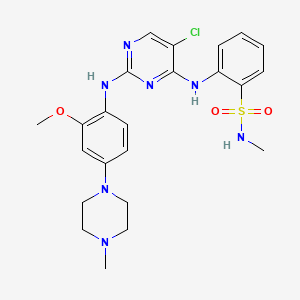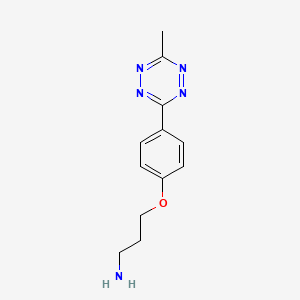
Methyltetrazine-Propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-Propylamine is a compound that belongs to the class of tetrazines. It is commonly used as a PROTAC linker, which is composed of alkyl chains. This compound is known for its high reactivity and is often utilized in click chemistry reactions, particularly with strained alkenes and alkynes .
Mechanism of Action
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or this compound HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, this compound (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the this compound linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of this compound is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by this compound could be influenced by factors such as the presence of other proteins or small molecules .
Biochemical Analysis
Biochemical Properties
Methyltetrazine-Propylamine plays a crucial role in biochemical reactions. It is used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This compound interacts with enzymes such as cysteine proteases, forming a covalent and irreversible enzyme-inhibitor adduct . This interaction allows the distinction between active and inactive enzyme species .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in ABPP. This compound influences cell function by enabling the visualization of enzyme activities within cells .
Molecular Mechanism
This process involves the formation of a covalent bond between the compound and the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through its role in ABPP. The compound demonstrates stability and does not degrade significantly over time
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cysteine proteases
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily observed through its role in ABPP. The compound is transported to the site of active proteases, where it forms a covalent bond with the enzyme .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of active proteases. This localization allows the compound to exert its effects, enabling the visualization of enzyme activities within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-Propylamine can be synthesized through various chemical reactions. One common method involves the reaction of methyltetrazine with propylamine in the presence of hydrochloric acid to form the HCl salt. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-Propylamine undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyltetrazine-Propylamine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules.
Biology: It serves as a bioorthogonal handle for imaging enzyme activities in live cells.
Medicine: It is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: It is employed in the production of various chemical intermediates and as a catalyst in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-Alkyne
- Methyltetrazine-PEG-NH2
- Methyltetrazine-PEG-FITC
- Tetrazine-PEG-DBCO
Uniqueness
Methyltetrazine-Propylamine is unique due to its high reactivity and stability in various chemical environments. Its ability to form stable adducts with strained alkenes and alkynes makes it particularly valuable in click chemistry and bioorthogonal applications. Compared to similar compounds, it offers enhanced solubility and stability, making it a preferred choice for many researchers .
Properties
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
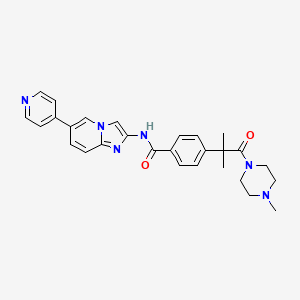
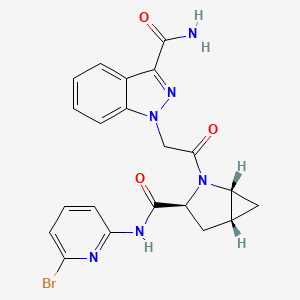

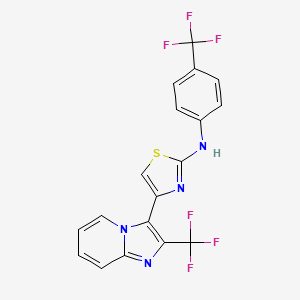
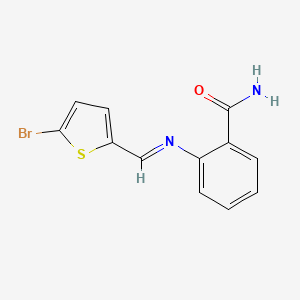
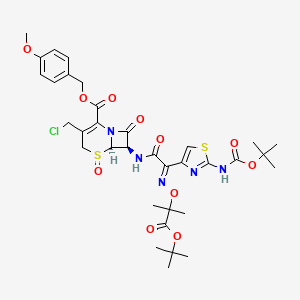
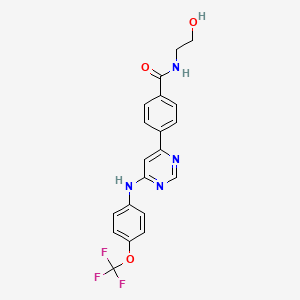
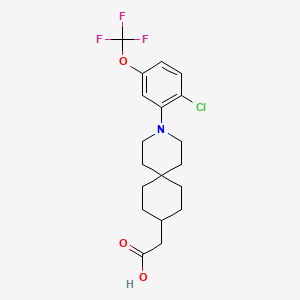
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
